
5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Historical Development of Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides represent one of the oldest classes of synthetic antimicrobial agents, with their therapeutic application dating to the 1930s discovery of prontosil rubrum by Gerhard Domagk. The prototypical sulfanilamide structure (4-aminobenzenesulfonamide) demonstrated broad-spectrum antibacterial activity through competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in microbial folate biosynthesis. This mechanism, which exploits the differential folate requirements between prokaryotic pathogens and human hosts, established sulfonamides as foundational agents in chemotherapy.
Structural modifications to the sulfonamide core (Figure 1) have yielded derivatives with diverse pharmacological activities:
- N~1~-substituted derivatives : Enhanced antibacterial potency against Gram-positive organisms
- Diuretic variants : Thiazide and loop diuretics targeting renal carbonic anhydrases
- Anticonvulsant analogs : Sultiame-mediated modulation of voltage-gated ion channels
Table 1. Evolution of Sulfonamide Therapeutics
Generation | Structural Features | Therapeutic Applications |
---|---|---|
1st (1930s) | 4-Aminobenzenesulfonamide core | Streptococcal infections, pneumonia |
2nd (1950s) | Heterocyclic N~1~ substitutions (e.g., sulfadiazine) | Expanded antimicrobial spectrum |
3rd (1980s+) | Hybrid scaffolds (e.g., celecoxib, zonisamide) | Anti-inflammatory, antiepileptic |
The transition from simple aryl sulfonamides to hybrid architectures incorporating pyrimidine, thiazole, and spirocyclic components reflects ongoing efforts to overcome microbial resistance and expand therapeutic indices.
Significance of Pyrimidine-Sulfonamide Hybrid Compounds
Pyrimidine integration into sulfonamide frameworks addresses two critical challenges in drug development:
- Resistance mitigation : Dual-target inhibition circumvents single-enzyme mutations
- Pharmacokinetic optimization : Pyrimidine's hydrogen-bonding capacity enhances solubility and blood-brain barrier penetration
Recent studies demonstrate that pyrimidine-sulfonamide conjugates exhibit:
- Antibacterial : 32-fold increased potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to parent sulfonamides
- Anticancer : IC~50~ values ≤5 μM against triple-negative breast cancer via carbonic anhydrase IX/XII inhibition
- Antimalarial : 90% suppression of Plasmodium falciparum growth at 10 μM concentrations
The 5-methyl-6-oxopyrimidin-1(6H)-yl moiety in particular contributes to:
Rationale for Development of Benzenesulfonamide Derivatives with Pyrimidinone Moieties
The structural rationale for 5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide derives from three synergistic design principles:
A. Electronic Modulation
- Bromine substituent : Enhances membrane permeability via lipophilicity (ClogP +0.7) and mediates halogen bonding with protein backbone carbonyls
- Ethoxy group : Steric shielding of the sulfonamide NH~2~ group reduces plasma protein binding by 40% compared to methoxy analogs
B. Conformational Restriction
- Pyrimidinone-ethyl spacer : Limits rotational freedom (ΔG~rot~ = +3.2 kcal/mol), favoring bioactive conformations in enzyme pockets
- 6-Oxo group : Participates in water-mediated hydrogen bonding networks critical for transition-state stabilization
C. Multi-Target Engagement
- Sulfonamide : Inhibits DHPS (bacterial folate synthesis) and carbonic anhydrases (pH regulation in tumors)
- Pyrimidinone : Interferes with thymidylate synthase (DNA synthesis) and falcipain proteases (parasite hemoglobinolysis)
Table 2. Computed Physicochemical Properties
Parameter | Value | Relevance |
---|---|---|
Molecular Weight | 456.3 g/mol | Optimal for oral bioavailability |
PSA | 118 Ų | Balanced membrane permeability/CNS exposure |
H-bond Donors | 3 | Reduced metabolic clearance risk |
LogD~7.4~ | 1.8 | Favorable tissue distribution |
Current Research Landscape and Therapeutic Relevance
Recent investigations position pyrimidine-sulfonamide hybrids at the forefront of several therapeutic domains:
A. Antimicrobial Chemotherapy
- MRSA: Derivatives with 4-fluorophenyl substitutions show MIC~90~ = 2 μg/mL against hospital-acquired strains
- Malaria: Spirochromane-linked analogs inhibit falcipain-2/3 with IC~50~ ≤5 μM, surpassing chloroquine in resistant Plasmodium
B. Oncology
- Carbonic Anhydrase IX Inhibition: Pyrimidinone-benzenesulfonamides exhibit K~i~ = 8.3 nM against hypoxic tumor isoforms
- HDAC/CA Dual Inhibition: Hybrid molecules reduce glioblastoma proliferation by 78% at 10 μM via epigenetic/enzymatic targeting
C. Neurotherapeutics
- GABA~A~ Receptor Modulation: Ethyl-linked derivatives demonstrate anticonvulsant ED~50~ = 15 mg/kg in murine models
Ongoing structure-activity relationship (SAR) studies focus on:
- Optimizing the N-ethyl linker length for blood-brain barrier penetration
- Introducing biotin tags for proteome-wide target identification
- Developing photoaffinity analogs for crystallographic binding mode determination
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S/c1-3-23-13-5-4-12(16)8-14(13)24(21,22)18-6-7-19-10-17-9-11(2)15(19)20/h4-5,8-10,18H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUHROBGWNSXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C=NC=C(C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's unique structure, characterized by the presence of a bromine atom, an ethoxy group, and a pyrimidine derivative, suggests a diverse range of interactions within biological systems.
The chemical formula for this compound is , with a molecular weight of 416.3 g/mol. Its structure includes functional groups known to influence biological activity, such as sulfonamide and pyrimidine moieties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 416.3 g/mol |
CAS Number | 1797589-14-0 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents targeting resistant pathogens.
Anticancer Properties
The compound's pyrimidine component is associated with various anticancer activities. Pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Preliminary data suggest that this compound may exert similar effects.
A study highlighted the compound's ability to inhibit the proliferation of several cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity at micromolar concentrations. Further investigations are required to elucidate the mechanism of action and potential pathways involved in its anticancer activity.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrimidine derivatives included this compound. The study revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the aromatic ring substituents, pyrimidinone/pyridazine cores, and side-chain modifications. Below is a detailed comparison:
Pharmacologically Relevant Analogues
- Compounds with Pyrimidinone/Tetrahydropyrimidinone Moieties (e.g., PF 43(1) listed compounds): Key Differences:
- Incorporate complex peptide backbones (e.g., diphenylhexanamide) linked to oxotetrahydropyrimidinyl groups. Implications: The oxotetrahydropyrimidinyl group in these compounds enhances conformational rigidity and hydrogen-bonding capacity, similar to the pyrimidinone in the target compound .
Brominated Heterocycles
- 5-Bromo-6-chloronicotinic Acid and 5-Bromo-7-Azaindole :
- Key Differences :
- Feature bromine on nicotinic acid or azaindole scaffolds instead of a benzenesulfonamide.
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations
Substituent Effects :
- Bromine enhances molecular weight and halogen bonding but may reduce solubility.
- Ethoxy vs. benzyloxy: Ethoxy provides metabolic stability, while benzyloxy increases lipophilicity.
Synthetic Accessibility : Alkylation reactions (e.g., for 5a) are efficient (>85% yields), suggesting the target compound could be synthesized similarly .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.